molecular formula C28H22N2O5 B11406617 6,8-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

6,8-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11406617
M. Wt: 466.5 g/mol
InChI Key: KRZFSDMPAXDTKP-UHFFFAOYSA-N
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Description

6,8-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chromene core, a benzofuran moiety, and a carbamoyl group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting with the preparation of the chromene and benzofuran intermediates. These intermediates are then coupled through a series of reactions that include acylation, cyclization, and carbamoylation.

    Chromene Synthesis: The chromene core can be synthesized via a condensation reaction between a suitable aldehyde and a phenol derivative under acidic conditions.

    Benzofuran Synthesis: The benzofuran moiety is typically prepared through a cyclization reaction involving a phenol and an appropriate alkyne or alkene.

    Coupling and Final Assembly: The final compound is assembled by coupling the chromene and benzofuran intermediates through acylation and carbamoylation reactions, often using reagents such as acyl chlorides and isocyanates under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the carbamoyl and benzofuran moieties, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

6,8-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethyl-4-(N-(2-ethylphenyl)carbamoyl)morpholine
  • N,N-dimethyl-2-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide
  • Dimethyl 4-(hydroxymethyl)pyridine-2,6-dicarboxylate

Uniqueness

6,8-dimethyl-N-{2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C28H22N2O5

Molecular Weight

466.5 g/mol

IUPAC Name

6,8-dimethyl-N-[2-[(4-methylphenyl)carbamoyl]-1-benzofuran-3-yl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C28H22N2O5/c1-15-8-10-18(11-9-15)29-28(33)26-24(19-6-4-5-7-22(19)34-26)30-27(32)23-14-21(31)20-13-16(2)12-17(3)25(20)35-23/h4-14H,1-3H3,(H,29,33)(H,30,32)

InChI Key

KRZFSDMPAXDTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=O)C5=CC(=CC(=C5O4)C)C

Origin of Product

United States

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